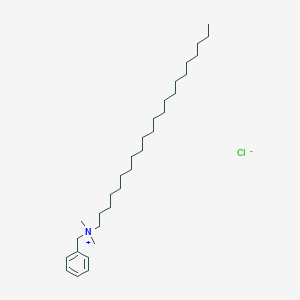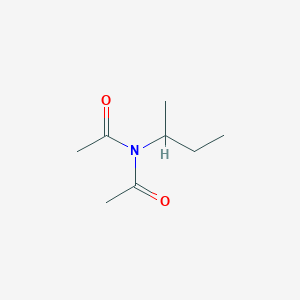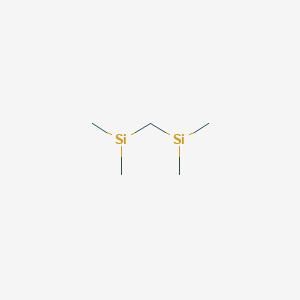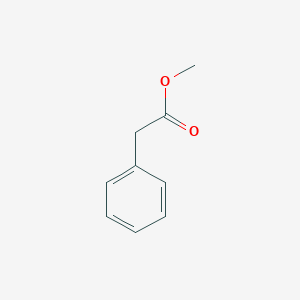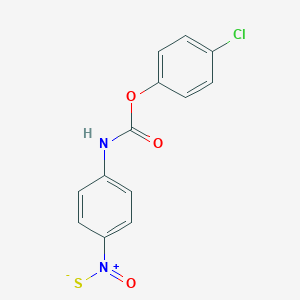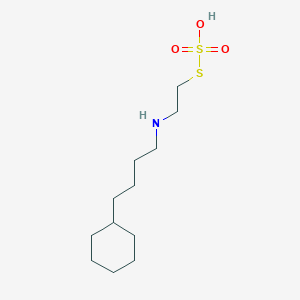
4-(2-Sulfosulfanylethylamino)butylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Sulfosulfanylethylamino)butylcyclohexane, commonly known as SPDB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. SPDB is a sulfhydryl-reactive compound that can be used to modify proteins and peptides.
Aplicaciones Científicas De Investigación
SPDB has been widely used in scientific research due to its ability to modify proteins and peptides. It can be used to introduce sulfhydryl groups into proteins and peptides, which can then be used to conjugate various molecules such as fluorescent dyes, biotin, and other ligands. This allows for the visualization and tracking of proteins and peptides in vivo and in vitro.
Mecanismo De Acción
SPDB reacts with sulfhydryl groups on proteins and peptides through a Michael addition reaction. The resulting product is a stable thioether linkage between the protein or peptide and SPDB.
Efectos Bioquímicos Y Fisiológicos
SPDB has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not significantly alter the activity or stability of proteins and peptides and has been shown to be non-toxic to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of SPDB is its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties. It is also a relatively small molecule, which allows for easy conjugation with various molecules. However, SPDB can only modify proteins and peptides that contain sulfhydryl groups, limiting its applicability to certain proteins and peptides.
Direcciones Futuras
There are several potential future directions for the use of SPDB in scientific research. One potential direction is the development of new conjugates for imaging and tracking proteins and peptides in vivo and in vitro. Another potential direction is the use of SPDB in the development of new therapeutics that target specific proteins and peptides. Additionally, the use of SPDB in the modification of proteins and peptides for structural studies could lead to new insights into protein function and interactions.
Conclusion
In conclusion, SPDB is a sulfhydryl-reactive compound that has gained significant attention in scientific research due to its ability to modify proteins and peptides. Its ability to introduce sulfhydryl groups into proteins and peptides without significantly altering their properties makes it a valuable tool for imaging, tracking, and targeting specific proteins and peptides. While there are limitations to its applicability, there are several potential future directions for the use of SPDB in scientific research.
Métodos De Síntesis
SPDB can be synthesized by reacting N-(2-aminoethyl)-1,3-propanediamine with 1,4-dibromobutane in the presence of sodium hydride. The resulting product is then treated with sodium sulfite to form SPDB.
Propiedades
Número CAS |
19142-99-5 |
|---|---|
Nombre del producto |
4-(2-Sulfosulfanylethylamino)butylcyclohexane |
Fórmula molecular |
C12H25NO3S2 |
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
4-(2-sulfosulfanylethylamino)butylcyclohexane |
InChI |
InChI=1S/C12H25NO3S2/c14-18(15,16)17-11-10-13-9-5-4-8-12-6-2-1-3-7-12/h12-13H,1-11H2,(H,14,15,16) |
Clave InChI |
ZXQNHZRSLAQFIO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCCNCCSS(=O)(=O)O |
SMILES canónico |
C1CCC(CC1)CCCCNCCSS(=O)(=O)O |
Otros números CAS |
19142-99-5 |
Sinónimos |
2-(4-Cyclohexylbutyl)aminoethanethiol sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



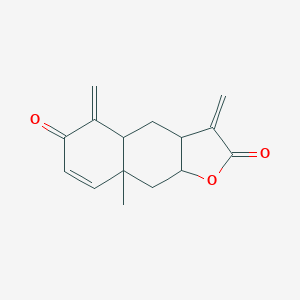
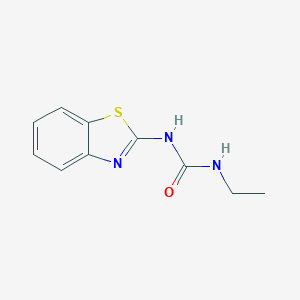
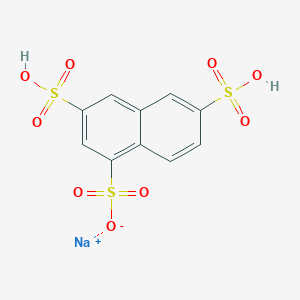
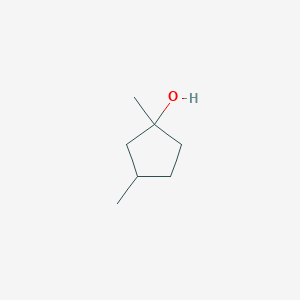
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
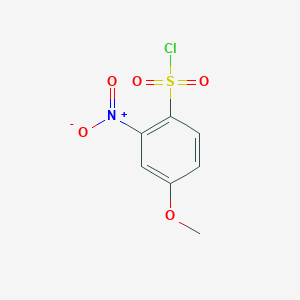
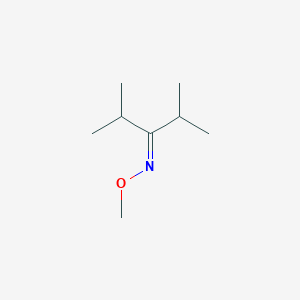
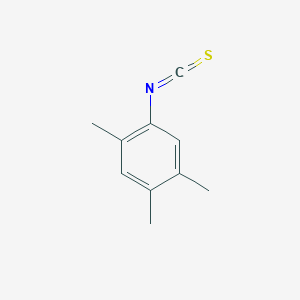
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)
